6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of benzothiazoles, which are known for their diverse applications in medicinal chemistry, particularly as pharmaceutical agents. The molecular formula of this compound is , with a molecular weight of approximately .
The synthesis of 6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves several key steps:
The synthetic route may require optimization of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of 6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can be represented using various notation systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 6-chloro-4-methyl-2-{3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole |
InChI | InChI=1S/C15H15ClN4S/c1-10... |
InChI Key | WIXALVLRPXSVRN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC=CN1CC2CN(C2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
The structural complexity of this compound contributes to its potential biological activity .
6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical transformations:
These reactions can be facilitated under specific conditions (e.g., temperature, solvent) and monitored using spectroscopic techniques to confirm product formation.
The mechanism of action for 6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific biological targets:
Molecular Targets: This compound may interact with enzymes such as kinases or proteases, inhibiting their activity and thus affecting cellular signaling pathways.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis (programmed cell death), and inflammation, which are critical in various diseases including cancer .
The physical properties of 6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole include:
Property | Value |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
Chemical properties include stability under various conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as chloro and methyl.
6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-y)methyl]azetidin - 1 - yl}- 1 , 3 - benzothiazole has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how complex molecules can lead to significant scientific advancements.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: